molecular formula C11H13NO3 B050172 alpha-Methyl-1,3-benzodioxole-5-propanamide CAS No. 858215-05-1

alpha-Methyl-1,3-benzodioxole-5-propanamide

Cat. No. B050172
CAS RN: 858215-05-1
M. Wt: 207.23 g/mol
InChI Key: WJHISTBMGKCBDJ-UHFFFAOYSA-N
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Description

Alpha-Methyl-1,3-benzodioxole-5-propanamide, also known as AMBDOP, is a synthetic compound with a wide range of applications in the field of scientific research. It is an important intermediate in the synthesis of various drugs and other compounds. AMBDOP has been widely used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Analytical Reference Standard

MMDPPA is used as an analytical reference standard . It is categorized as an amphetamine and is used in the field of forensic chemistry and toxicology .

Forensic Applications

In forensic science, MMDPPA is used to identify and analyze samples from clandestine laboratories . Its unique structure and properties make it a valuable tool in the identification of unknown substances.

Research in Drug Abuse

Given its categorization as an amphetamine and its role as a precursor in the synthesis of MDA, MMDPPA is used in research related to drug abuse . Studies involving MMDPPA can help understand the effects and risks associated with the use of such substances.

Mass Spectrometry

MMDPPA is used in the field of mass spectrometry . Its unique mass spectral data can be used to identify and analyze various substances.

Study of Chemical Reactions

MMDPPA is used in the study of chemical reactions, such as the Hofmann Degradation (i.e., Hofmann Rearrangement) reaction . This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHISTBMGKCBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342500
Record name MMDPPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-1,3-benzodioxole-5-propanamide

CAS RN

858215-05-1
Record name MMDPPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858215051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MMDPPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MMDPPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TAE63XAW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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